molecular formula C6H12ClN B13615375 (3S)-3-ethenylpyrrolidinehydrochloride

(3S)-3-ethenylpyrrolidinehydrochloride

Cat. No.: B13615375
M. Wt: 133.62 g/mol
InChI Key: AEDUVXGOGRMQCK-FYZOBXCZSA-N
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Description

(3S)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring, and it is commonly found in its hydrochloride salt form. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction. This can be done using reagents like vinyl halides under basic conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing large reactors to perform the cyclization step efficiently.

    Continuous Flow Chemistry: Employing continuous flow reactors to introduce the ethenyl group, which allows for better control over reaction conditions and yields.

    Purification and Crystallization: The compound is purified through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethenylpyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (3S)-3-formylpyrrolidine or (3S)-3-carboxypyrrolidine.

    Reduction: Formation of (3S)-3-ethylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-ethenylpyrrolidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.

    (3S)-3-methylpyrrolidinehydrochloride: Contains a methyl group at the third position.

    (3S)-3-propylpyrrolidinehydrochloride: Contains a propyl group at the third position.

Uniqueness

(3S)-3-ethenylpyrrolidinehydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(3S)-3-ethenylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m1./s1

InChI Key

AEDUVXGOGRMQCK-FYZOBXCZSA-N

Isomeric SMILES

C=C[C@@H]1CCNC1.Cl

Canonical SMILES

C=CC1CCNC1.Cl

Origin of Product

United States

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